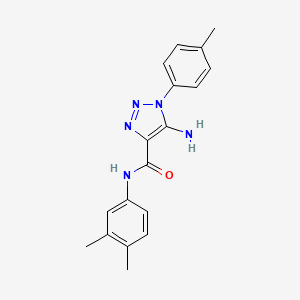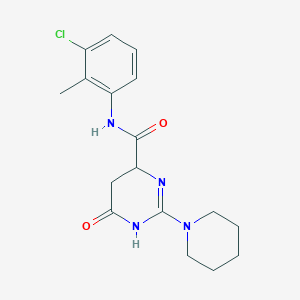![molecular formula C12H13N3O2S2 B4693137 N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4693137.png)
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide
Übersicht
Beschreibung
N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTB and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MTB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. MTB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. MTB has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. These mechanisms of action make MTB a potential therapeutic agent for a variety of diseases.
Biochemical and Physiological Effects:
MTB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it a potential therapeutic agent for diseases such as rheumatoid arthritis and cancer. MTB has also been shown to inhibit the activity of certain enzymes and proteins, which may make it a potential therapeutic agent for diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
MTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been extensively studied for its potential applications in scientific research. However, there are also limitations to the use of MTB in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, further research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
There are several future directions for research on MTB. One area of research is the development of MTB as a therapeutic agent for diseases such as rheumatoid arthritis and cancer. Another area of research is the elucidation of its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, further research is needed to determine its potential side effects and toxicity, as well as its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
MTB has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. MTB has also been shown to inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent for a variety of diseases.
Eigenschaften
IUPAC Name |
N-[5-(2-methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S2/c1-17-7-8-18-12-15-14-11(19-12)13-10(16)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRAUKJRTFUZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4693065.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B4693071.png)
![{4-[(1,3-benzoxazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4693074.png)
![1-(3-chlorophenyl)-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4693083.png)


![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-cyclopropylacrylamide](/img/structure/B4693106.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4693107.png)
![N,N-dimethyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4693115.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-pyrazinyl)propanamide](/img/structure/B4693121.png)
![N-benzyl-2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B4693124.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4693144.png)
![3-benzyl-6-chloro-7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B4693148.png)